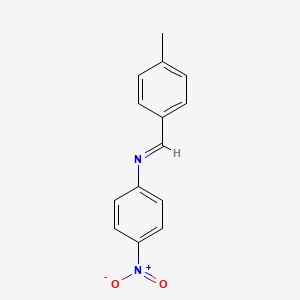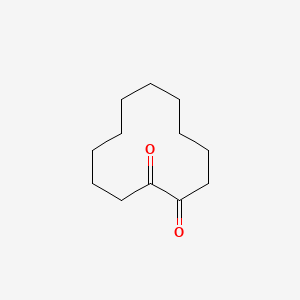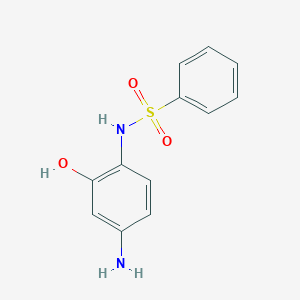
7-Oxo-16-heptadecenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-16-heptadecenoic acid is a unique organic compound with the molecular formula C17H30O3 and a molecular weight of 282.427 g/mol . This compound is characterized by the presence of a ketone group at the 7th position and a double bond at the 16th position of the heptadecenoic acid chain. It is a rare and specialized chemical often used in early discovery research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-16-heptadecenoic acid typically involves the oxidation of 16-heptadecenoic acid. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction conditions often require a solvent like dichloromethane (CH2Cl2) and a catalyst to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use. when produced, it involves large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Oxo-16-heptadecenoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 7-hydroxy-16-heptadecenoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the ketone group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).
Major Products:
Oxidation: Carboxylic acids.
Reduction: 7-Hydroxy-16-heptadecenoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-Oxo-16-heptadecenoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialized materials and chemical products.
Mécanisme D'action
The mechanism of action of 7-Oxo-16-heptadecenoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis . By activating PPARs, this compound can influence gene expression and metabolic processes, leading to various physiological effects .
Comparaison Avec Des Composés Similaires
9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid: A derivative of α-linolenic acid, known to activate PPARα and promote fatty acid metabolism.
13-Oxo-9(Z),11(E),15(Z)-Octadecatrienoic Acid: Found in tomato fruit extract, activates PPARs and regulates lipid metabolism.
Uniqueness: 7-Oxo-16-heptadecenoic acid is unique due to its specific structural features, including the ketone group at the 7th position and the double bond at the 16th position. These structural characteristics confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C17H30O3 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
7-oxoheptadec-16-enoic acid |
InChI |
InChI=1S/C17H30O3/c1-2-3-4-5-6-7-8-10-13-16(18)14-11-9-12-15-17(19)20/h2H,1,3-15H2,(H,19,20) |
Clé InChI |
KACDBTJUJWBXHM-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCC(=O)CCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)


![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)


![2-nitro-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11951761.png)



![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)

